molecular formula C17H24N4O B2894145 4-(4-((E)-((E)-azepan-2-ylidenehydrazono)methyl)phenyl)morpholine CAS No. 325995-19-5

4-(4-((E)-((E)-azepan-2-ylidenehydrazono)methyl)phenyl)morpholine

Cat. No. B2894145
CAS RN: 325995-19-5
M. Wt: 300.406
InChI Key: IXQAOAVLQZZTDR-XMHGGMMESA-N
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Description

The compound “4-(4-((E)-((E)-azepan-2-ylidenehydrazono)methyl)phenyl)morpholine” is a derivative of phenylmorpholine . Phenylmorpholines are chemical derivatives of the psychostimulant drug phenmetrazine . Most of these compounds act as releasers of monoamine neurotransmitters and have stimulant effects .


Synthesis Analysis

The synthesis of morpholines has been a subject of significant attention due to their widespread availability in natural products and biologically relevant compounds . They are generally synthesized from 1,2-amino alcohols and related compounds . A simple and efficient method involves a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .


Molecular Structure Analysis

The molecular structure of phenylmorpholine derivatives can be viewed using computational methods . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The reaction mechanism of urethane formation through the reaction of phenyl isocyanate and butan-1-ol was carried out, without and in the presence of morpholine, and 4-methylmorpholine . The reaction mechanism in the presence of catalysts differs significantly from the catalyst-free case and includes seven steps .


Physical And Chemical Properties Analysis

The physical and chemical properties of phenylmorpholine derivatives can be determined using various analytical techniques . For instance, the molecular weight of 4-phenylmorpholine is 163.2163 .

Scientific Research Applications

Synthesis of Biologically Active Molecules

The morpholine moiety is a common feature in many biologically active molecules due to its versatility and the ease with which it can be synthesized from readily available starting materials . This compound could be used to create a variety of morpholine derivatives that have potential applications in pharmaceuticals, such as antidepressants, antipyretics, and analgesics.

Inhibitors for Neurodegenerative Diseases

Recent studies have shown that morpholine derivatives can act as inhibitors for enzymes involved in neurodegenerative diseases like Alzheimer’s . The compound could be investigated for its efficacy in inhibiting enzymes such as human legumain and cholinesterases, which are implicated in the progression of these diseases.

Corrosion Inhibitors

Morpholine compounds have been utilized as corrosion inhibitors due to their ability to form protective films on metal surfaces . This particular compound could be explored for its application in protecting industrial equipment and infrastructure from corrosion.

Surface-Active Agents

Due to their amphiphilic nature, morpholine derivatives are often used as surface-active agents . This compound could be synthesized and applied in formulations that require the reduction of surface tension, such as detergents and emulsifiers.

Organocatalysts and Ligands for Catalysts

Morpholine derivatives serve as organocatalysts and ligands for catalysts in various chemical reactions . The subject compound could be a candidate for developing new catalytic systems that enhance reaction efficiency and selectivity.

Fluorinated Compound Synthesis

The compound could be used in the synthesis of fluorinated morpholine derivatives, which are important in medicinal chemistry for their increased stability and bioavailability . These fluorinated compounds have applications in the development of new drugs and imaging agents.

Mechanism of Action

Target of Action

The compound, also known as (2E)-2-[(E)-2-{[4-(morpholin-4-yl)phenyl]methylidene}hydrazin-1-ylidene]azepane, is a derivative of phenylmorpholine . Phenylmorpholines are known to act as releasers of monoamine neurotransmitters . Therefore, the primary targets of this compound are likely to be monoamine transporters, particularly those involved in the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin .

Mode of Action

The compound interacts with its targets, the monoamine transporters, by binding to them and inhibiting the reuptake of neurotransmitters. This results in an increased concentration of these neurotransmitters in the synaptic cleft, leading to prolonged neurotransmitter action on post-synaptic receptors .

Biochemical Pathways

The affected pathways are primarily those involved in the synaptic transmission of monoamine neurotransmitters. By inhibiting the reuptake of these neurotransmitters, the compound enhances the signaling in these pathways. The downstream effects can include increased arousal, mood elevation, and enhanced cognitive function .

Pharmacokinetics

Similar compounds, such as phenmetrazine derivatives, are known to be well-absorbed and widely distributed in the body . The impact on bioavailability would depend on factors such as the compound’s solubility, stability, and the presence of any metabolic enzymes that might degrade it.

Result of Action

The molecular and cellular effects of the compound’s action are primarily due to the increased activity of monoamine neurotransmitters. This can lead to a range of effects, depending on the specific neurotransmitter involved. For example, increased dopamine activity can enhance reward and motivation, while increased serotonin activity can elevate mood .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, factors such as pH can affect the compound’s solubility and stability, while the presence of certain enzymes can influence its metabolism. Additionally, individual factors such as genetics can affect the compound’s efficacy, as genetic variations can influence the expression and function of its target proteins .

Future Directions

Phenylmorpholine derivatives have been widely used as precursors in medicinal chemistry . They are frequently found in biologically active molecules and pharmaceuticals . Therefore, extensive research is aimed to understand their synthesis and catalytic formation . This can be applied in polyurethane catalyst design and development .

properties

IUPAC Name

N-[(E)-(4-morpholin-4-ylphenyl)methylideneamino]-3,4,5,6-tetrahydro-2H-azepin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O/c1-2-4-17(18-9-3-1)20-19-14-15-5-7-16(8-6-15)21-10-12-22-13-11-21/h5-8,14H,1-4,9-13H2,(H,18,20)/b19-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXQAOAVLQZZTDR-XMHGGMMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=NCC1)NN=CC2=CC=C(C=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(=NCC1)N/N=C/C2=CC=C(C=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-((E)-((E)-azepan-2-ylidenehydrazono)methyl)phenyl)morpholine

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